羧甲基二苯基膦

描述

Synthesis Analysis

The synthesis of carboxymethyldiphenylphosphine and its derivatives involves multiple steps, including Sandmeyer reactions, lithiation, and phosphinylation. For instance, axially dissymmetric diphosphines have been synthesized starting from diamine precursors via these reactions, highlighting the complexity and precision required in synthesizing such molecules (Schmid et al., 1988). Another example includes the synthesis of organometallic carboxyphosphines from dimethyl[2-(diphenylphosphino)ferrocenyl]methylamine, demonstrating the versatility and range of methods available for preparing these compounds (Štěpnička & Císařová, 2003).

Molecular Structure Analysis

The molecular structure of carboxymethyldiphenylphosphine complexes has been elucidated using X-ray crystallography. Studies reveal that these complexes often exhibit square-planar geometry around the metal center, with the carboxymethyl and diphenylphosphine groups providing a rich array of bonding interactions. For instance, the structure of a palladium complex with carboxymethyl and triphenylphosphine ligands showed square-planar geometry, highlighting the stabilizing effects of these ligands on the metal center (Zenitani et al., 1976).

Chemical Reactions and Properties

Carboxymethyldiphenylphosphine and its derivatives participate in a variety of chemical reactions, demonstrating their utility in organic synthesis and catalysis. For example, triphenylphosphine-mediated reactions are pivotal in forming amide bonds between carboxylic acids and amines, showcasing the versatility of phosphine compounds in facilitating organic transformations (Lenstra et al., 2014).

科学研究应用

配位化学和生物医学科学:膦基-羧酰胺,包括羧甲基二苯基膦,在配位化学和生物医学科学以及催化等领域至关重要。这些化合物被描述为用途广泛且必不可少的 (Štěpnička,2012).

β-内酰胺的合成:与羧甲基二苯基膦类似的化合物,如三苯基膦二溴化物,已有效用于由羧酸和亚胺合成 β-内酰胺。此过程避免使用酸卤化物,并可以合成 N-未取代的 β-内酰胺 (Cossío、Ganboa 和 Palomo,1985).

醇与羧酸的酯化:另一种类似的化合物三苯基氧化膦已被用于在温和和中性条件下促进醇与羧酸的酯化,产生了优异的结果 (Jia 等人,2018).

功能性烯丙基唑和吲哚啉的合成:三苯基膦在中性条件下催化这些化合物的合成,为烯丙基化提供了一种简单有效的方法 (Virieux、Guillouzic 和 Cristau,2006).

腐蚀抑制:包括羧甲基二苯基膦 (CMTPP) 在内的膦化合物已显示出作为钢的有效酸腐蚀抑制剂的潜力,其吸附基于阴极反应 (Khamis、Kandil 和 Ibrahim,1995).

肽和蛋白质二硫键的还原:膦还原剂,如 tmTCEP,用于还原肽和蛋白质中的这些键。发现 TmTCEP 的反应性明显高于 TCEP,从而可以快速渗透到磷脂双层中 (Cline 等人,2004).

医药应用:与膦和 NHC 配体形成的络合物,可能包括羧甲基二苯基膦,已显示出有希望的抗癌、抗菌、抗寄生虫和抗病毒活性。这表明了药用配体设计的潜在趋势 (Dominelli、Correia 和 Kühn,2018).

抗肿瘤活性:与羧甲基二苯基膦类似的双(二苯基膦)烷烃及其金配合物在各种模型中显示出有希望的抗肿瘤活性,表明未来有进行临床试验的潜力 (Mirabelli 等人,1987).

安全和危害

属性

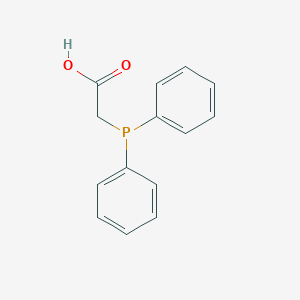

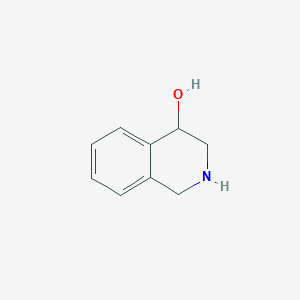

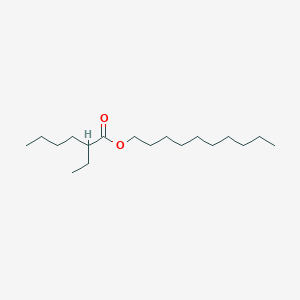

IUPAC Name |

2-diphenylphosphanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOGRUGECVQJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378731 | |

| Record name | Carboxymethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxymethyldiphenylphosphine | |

CAS RN |

3064-56-0 | |

| Record name | Carboxymethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)